4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine
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Overview
Description
4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine is a chemical compound that features a morpholine ring substituted with a phenyltetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine typically involves the reaction of morpholine with a suitable phenyltetrazole derivative. One common method includes the nucleophilic substitution reaction where morpholine reacts with 5-phenyltetrazole under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Biological Studies: It is used in research to understand its interaction with biological molecules, such as DNA and proteins.
Mechanism of Action
The mechanism of action of 4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The phenyltetrazole moiety can act as a bioisostere, mimicking the behavior of other functional groups and facilitating binding to biological targets . This interaction can lead to inhibition or activation of specific pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenyltetrazol-1-ylmethyl)-morpholine
- 1-Phenyl-1H-tetrazol-5-ylmethyl-morpholine
Uniqueness
4-[(1-phenyl-1H-tetraazol-5-yl)methyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
312504-86-2 |
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Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28g/mol |
IUPAC Name |
4-[(1-phenyltetrazol-5-yl)methyl]morpholine |
InChI |
InChI=1S/C12H15N5O/c1-2-4-11(5-3-1)17-12(13-14-15-17)10-16-6-8-18-9-7-16/h1-5H,6-10H2 |
InChI Key |
IOBMFBXPJUNEJJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1CC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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